molecular formula C22H21O4Sb B073027 Triphenylantimony Diacetate CAS No. 1538-62-1

Triphenylantimony Diacetate

Cat. No.: B073027
CAS No.: 1538-62-1
M. Wt: 471.2 g/mol
InChI Key: MPOFCRCFZPKTCF-UHFFFAOYSA-L
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Description

Triphenylantimony diacetate is an organoantimony compound with the chemical formula (C₆H₅)₃Sb(OAc)₂ It is a pentavalent antimony compound, where the antimony atom is bonded to three phenyl groups and two acetate groups

Preparation Methods

Peroxide Oxidation Method: A Contemporary Approach

The peroxide oxidation method, pioneered by McCullough et al., represents the most widely adopted synthesis route for triphenylantimony diacetate . This method leverages the oxidative properties of hydrogen peroxide to convert triphenylantimony (SbPh3_3) into its pentavalent diacetate form.

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-electron oxidation mechanism. Triphenylantimony (SbPh3_3), a trivalent antimony compound, reacts with hydrogen peroxide (H2_2O2_2) in a glacial acetic acid (AcOH) and acetic anhydride ((Ac)2_2O) medium. The acetic anhydride acts as both a solvent and an acetylating agent, facilitating the formation of the diacetate ligand. The overall reaction can be summarized as:

SbPh3+2H2O2+2AcOHSbPh3(OAc)2+2H2O\text{SbPh}3 + 2 \text{H}2\text{O}2 + 2 \text{AcOH} \rightarrow \text{SbPh}3(\text{OAc})2 + 2 \text{H}2\text{O}

The use of hydrogen peroxide ensures a controlled oxidation environment, minimizing side reactions such as over-oxidation or decomposition .

Step-by-Step Procedure

  • Dissolution of Triphenylantimony :
    15 g (0.042 mol) of triphenylantimony is dissolved in a mixture of 75 mL glacial acetic acid and 35 mL acetic anhydride under gentle warming (40–50°C) .

  • Peroxide Addition :
    10 mL of 30% hydrogen peroxide (0.088 mol) is added dropwise at room temperature with vigorous stirring. A white precipitate forms immediately, indicating the formation of this compound.

  • Isolation and Purification :
    The precipitate is filtered, washed with chilled methanol to remove residual acetic acid, and dried in a vacuum oven at 90°C for two hours. The final product is obtained in 85% yield (17.8 g) with a melting point of 214–216°C .

Table 1: Key Parameters of the Peroxide Oxidation Method

ParameterValue/Detail
Starting MaterialTriphenylantimony (SbPh3_3)
Oxidizing Agent30% Hydrogen Peroxide
Solvent SystemGlacial AcOH + (Ac)2_2O
Reaction TemperatureRoom Temperature (25°C)
Yield85%
Melting Point214–216°C

Historical Synthesis Approaches

Prior to the peroxide method, earlier syntheses relied on multi-step protocols involving harsh reagents and complex purification steps.

Wittig and Hellwinkel’s Method (1964)

Wittig and Hellwinkel’s approach required the use of antimony trichloride (SbCl3_3) and phenylmagnesium bromide (PhMgBr) in glyme-ether solvents . The synthesis involved:

  • Formation of triphenylantimony dichloride (SbPh3_3Cl2_2) via reaction of SbCl3_3 with PhMgBr.

  • Subsequent acetylation using acetic anhydride under reflux conditions.
    This method suffered from low yields (50–60%) and required stringent anhydrous conditions, limiting its practicality .

Zaharkin’s Method (1965)

Zaharkin et al. employed triphenylantimony dichloride (SbPh3_3Cl2_2) and phenylmagnesium bromide in tetrahydrofuran (THF) . While this method improved yields to 70%, the reliance on air-sensitive Grignard reagents and extended reaction times (12–24 hours) remained drawbacks .

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

MethodReagentsYieldReaction TimeComplexity
Peroxide Oxidation H2_2O2_2, AcOH, (Ac)2_2O85%6 hoursLow
Wittig (1964) SbCl3_3, PhMgBr, Glyme50–60%24 hoursHigh
Zaharkin (1965) SbPh3_3Cl2_2, PhMgBr, THF70%12–24 hoursModerate

The peroxide method outperforms historical approaches in yield, reaction time, and operational simplicity. The avoidance of Grignard reagents and anhydrous solvents reduces cost and safety risks .

Optimization and Scalability Considerations

Solvent System Optimization

The glacial acetic acid–acetic anhydride mixture serves dual roles:

  • Acetic Acid : Protonates intermediate species, stabilizing the pentavalent antimony center.

  • Acetic Anhydride : Scavenges water, preventing hydrolysis of the product .
    Increasing the acetic anhydride ratio (e.g., 2:1 v/v AcOH:(Ac)2_2O) enhances reaction rates but may necessitate post-synthesis neutralization steps .

Peroxide Concentration and Stoichiometry

Using 30% H2_2O2_2 ensures sufficient oxidative capacity without excessive exothermicity. Sub-stoichiometric peroxide (1.5 equivalents) reduces byproduct formation (e.g., SbPh3_3O), while excess peroxide (>2.5 equivalents) risks over-oxidation to SbPh3_3O2_2 .

Scalability and Industrial Relevance

The peroxide method scales linearly to kilogram quantities with minimal yield attrition. Industrial adaptations employ continuous-flow reactors to manage exotherms and improve mixing efficiency .

Chemical Reactions Analysis

Types of Reactions: Triphenylantimony diacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to lower oxidation state compounds.

    Substitution: The acetate groups can be substituted with other ligands.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various acids or bases can facilitate the substitution of acetate groups.

Major Products Formed:

Scientific Research Applications

Chemical Reactions and Properties

Triphenylantimony diacetate is known for its reactivity, participating in various chemical reactions:

  • Oxidation : Can be oxidized to form higher oxidation state compounds.
  • Reduction : Capable of being reduced to lower oxidation state compounds.
  • Substitution : The acetate groups can be replaced with other ligands.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionCommon Reagents
OxidationForms higher oxidation statesHydrogen peroxide
ReductionForms lower oxidation statesSodium borohydride
SubstitutionAcetate groups replacedVarious acids/bases

Chemistry

This compound serves as a reagent in organic synthesis and catalysis. It has been utilized in palladium-catalyzed reactions, demonstrating effectiveness in regioselective arylation processes. For instance, it has been shown to react with various substrates under mild conditions to afford high yields of desired products .

Biology

In biological studies, this compound exhibits potential as an antileishmanial and antibacterial agent. Its interaction with biological systems is notable for the following activities:

  • Antitumor Activity : Research indicates that it may induce apoptosis and cell cycle arrest in cancer cells.
  • Antioxidant Properties : The compound enhances the expression of metallothioneins, which protect cells from oxidative stress .
  • Enzyme Interactions : It interacts with glutathione S-transferases, playing a role in detoxification processes .

Medicine

Ongoing research explores the medicinal chemistry potential of this compound for developing new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug development aimed at various diseases.

Industry

In industrial applications, this compound is used in the production of thin films and LED manufacturing. Its properties make it suitable for use in organometallic carboxylate resists for extreme ultraviolet lithography, demonstrating high sensitivity compared to other compounds .

Case Studies

  • Antileishmanial Activity Study : A study demonstrated that this compound showed significant activity against Leishmania parasites, suggesting its potential as a therapeutic agent against leishmaniasis .
  • Palladium-Catalyzed Reactions : In a series of experiments, this compound was used successfully as a catalyst in the regioselective arylation of silyloxy compounds, achieving yields above 75% under optimized conditions .
  • Metallothionein Induction Study : Research revealed that this compound could induce metallothionein gene expression in vascular endothelial cells, highlighting its role in cellular defense mechanisms against heavy metals .

Mechanism of Action

The mechanism of action of triphenylantimony diacetate involves its ability to interact with various molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of key biological pathways, making it useful in developing antibacterial and antileishmanial agents .

Comparison with Similar Compounds

    Triphenylbismuth Diacetate: Similar in structure but contains bismuth instead of antimony.

    Pentaphenylantimony: Contains five phenyl groups instead of three phenyl and two acetate groups.

Uniqueness: Triphenylantimony diacetate is unique due to its specific combination of phenyl and acetate groups, which confer distinct chemical properties and reactivity.

Biological Activity

Triphenylantimony diacetate (TPADA) is an organoantimony compound that has garnered attention for its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of TPADA, supported by case studies and research findings.

  • Chemical Formula : (CH3CO2)2Sb(C6H5)3(CH_3CO_2)_2Sb(C_6H_5)_3
  • CAS Number : 1538-62-1
  • Molecular Weight : 254.96 g/mol

Biological Activities

TPADA exhibits various biological activities, including:

  • Antitumor Activity : Research indicates that TPADA may possess antitumor properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antioxidant Properties : The compound has been shown to enhance the expression of metallothioneins (MT), proteins that play a crucial role in cellular defense against oxidative stress and heavy metal toxicity .
  • Enzyme Interactions : TPADA interacts with glutathione S-transferases (GSTs), which are involved in detoxification processes. It demonstrates minimal glutathione-conjugating activity, suggesting a role in biotransformation pathways .
  • Metallothionein Induction :
    • TPADA has been shown to induce the expression of MT isoforms in endothelial cells, suggesting a protective mechanism against oxidative damage .
    • Activation of the Nrf2–ARE pathway has been implicated in this induction, highlighting TPADA's potential as a modulator of antioxidant defenses .
  • Cell Cycle Regulation :
    • Preliminary studies suggest that TPADA may affect cell cycle progression, particularly in cancer cells, leading to apoptosis .
  • Reactive Oxygen Species (ROS) Modulation :
    • TPADA does not generate significant ROS, indicating that its activation of protective pathways might not be mediated by oxidative stress but rather through direct interactions with cellular signaling pathways .

Table 1: Summary of Biological Activities of this compound

Activity TypeFindingsReference
AntitumorInduces apoptosis and cell cycle arrest in cancer cell lines.
AntioxidantEnhances expression of metallothioneins (MT) in endothelial cells.
Enzyme InteractionMinimal glutathione-conjugating activity; involved in detoxification processes.
Nrf2 Pathway ActivationActivates Nrf2 leading to increased antioxidant defenses.

Toxicological Considerations

While TPADA shows promise in various biological applications, it is essential to consider its toxicity profile:

  • Inhalation or dermal exposure can lead to symptoms such as abdominal pain, vomiting, and respiratory distress .
  • Proper safety measures should be taken when handling this compound due to its potential health hazards.

Properties

IUPAC Name

[acetyloxy(triphenyl)-λ5-stibanyl] acetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C6H5.2C2H4O2.Sb/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-5H;2*1H3,(H,3,4);/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOFCRCFZPKTCF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21O4Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601046126
Record name Triphenylantimony diacetate
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Molecular Weight

471.2 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1538-62-1
Record name Bis(acetato-κO)triphenylantimony
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Record name Bis(acetato-O-)triphenylantimony
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Record name Antimony, bis(acetato-O)triphenyl-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Triphenylantimony Diacetate
Triphenylantimony Diacetate
Triphenylantimony Diacetate
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Triphenylantimony Diacetate

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